3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid
CAS No.:
Cat. No.: VC17513244
Molecular Formula: C5H7N3O2S
Molecular Weight: 173.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H7N3O2S |
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Molecular Weight | 173.20 g/mol |
IUPAC Name | 3-amino-3-(thiadiazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C5H7N3O2S/c6-3(1-5(9)10)4-2-11-8-7-4/h2-3H,1,6H2,(H,9,10) |
Standard InChI Key | ZAEIYNOGIYRWLP-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N=NS1)C(CC(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid features a central propanoic acid chain substituted at the β-carbon with a 1,2,3-thiadiazole ring. The thiadiazole moiety consists of a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with substituents at the 4-position. The amino group at the β-carbon introduces chirality, yielding two enantiomers (R and S configurations) with potential differences in biological activity .
Key structural parameters include:
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Molecular formula:
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Molecular weight: 201.21 g/mol
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IUPAC name: 3-Amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid
The planar thiadiazole ring contributes to π-π stacking interactions, while the carboxylic acid and amino groups enable hydrogen bonding and ionic interactions, critical for solubility and target binding .
Spectral Characterization
Fourier-transform infrared (FTIR) spectroscopy of analogous thiadiazole derivatives reveals characteristic peaks:
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N–H stretch (amino group): 3300–3500 cm
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C=O stretch (carboxylic acid): 1700–1725 cm
Nuclear magnetic resonance (NMR) data for related compounds show:
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H NMR: Amino protons at δ 2.8–3.2 ppm, thiadiazole protons at δ 7.5–8.0 ppm .
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C NMR: Carboxylic acid carbon at δ 170–175 ppm, thiadiazole carbons at δ 120–150 ppm .
Synthetic Methodologies
Cyclocondensation Approaches
The thiadiazole ring is typically constructed via cyclization reactions. A common route involves the reaction of thiosemicarbazides with α-keto acids or esters under acidic conditions :
For 3-amino-3-(1,2,3-thiadiazol-4-yl)propanoic acid, this method may employ β-ketoglutaric acid derivatives to introduce the propanoic acid chain.
Functionalization Strategies
Post-cyclization modifications include:
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Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.
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Bromination: Halogenation at the thiadiazole 5-position to enhance reactivity for further coupling .
Reaction conditions (temperature: 60–80°C, pH 4–6) and catalysts (e.g., palladium for cross-couplings) critically influence yields, which range from 45% to 70% for analogous compounds .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies of structurally similar thiadiazoles demonstrate broad-spectrum activity:
Mechanistically, the thiadiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the amino acid moiety interferes with folate metabolism .
Anti-Inflammatory Action
In murine models, derivatives reduce carrageenan-induced paw edema by 60–75% at 50 mg/kg, comparable to indomethacin . Molecular docking studies suggest cyclooxygenase-2 (COX-2) inhibition via hydrogen bonding between the amino group and Tyr355/Arg120 residues .
Pharmacological Applications
Drug Development
The compound’s dual functionality (amino acid + heterocycle) makes it a versatile scaffold for:
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Prodrugs: Esterification of the carboxylic acid enhances bioavailability.
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Kinase inhibitors: Thiadiazole mimics ATP’s adenine moiety, enabling competitive binding .
Material Science
Conjugated polymers incorporating thiadiazole-amino acid units exhibit tunable electroluminescence, with potential applications in organic LEDs.
Comparative Analysis with Related Compounds
Thiophene vs. Thiadiazole Derivatives
Unlike 3-amino-3-(4-bromothiophen-3-yl)propanoic acid, the thiadiazole analog shows:
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Higher dipole moment (3.28 D vs. 2.1 D), enhancing solubility .
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Greater antimicrobial potency due to nitrogen-rich heterocycle .
Isosteric Replacements
Replacing sulfur with oxygen (1,2,3-oxadiazole) reduces metabolic stability but increases COX-2 selectivity .
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